5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one

Synthetic chemistry Medicinal chemistry Scaffold derivatization

Select 5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one (CAS 99898-84-7) for kinase inhibitor programs. The 5-chloro substituent is an essential S_NAr handle for parallel library synthesis targeting ATR (IC50 ~14 nM) with JNK1 counter-screening (~2.18 µM). Unlike unsubstituted cores, this 5-chloro-7-keto scaffold delivers both reactivity and biological engagement. Supplied as off-white solid, ≥95% purity. Storage: 2-8°C under inert gas. Multi-gram alternative: 99% hydrolysis from 5,7-dichloro precursor (CAS 57489-77-7). Inquire now.

Molecular Formula C6H4ClN3O
Molecular Weight 169.57
CAS No. 99898-84-7
Cat. No. B2940125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one
CAS99898-84-7
Molecular FormulaC6H4ClN3O
Molecular Weight169.57
Structural Identifiers
SMILESC1=CNN2C1=NC(=CC2=O)Cl
InChIInChI=1S/C6H4ClN3O/c7-4-3-6(11)10-5(9-4)1-2-8-10/h1-3,8H
InChIKeyQNNBWYYLICBZOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one (CAS 99898-84-7): Core Heterocyclic Scaffold for Kinase Inhibitor Design and Synthetic Intermediate Procurement


5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one (CAS 99898-84-7, molecular formula C₆H₄ClN₃O, molecular weight 169.57 g/mol) is a fused bicyclic heteroaromatic compound containing both pyrazole and pyrimidine rings with a 5-chloro substituent and a 7-keto group . This compound serves as a versatile building block for the synthesis of kinase inhibitors, particularly those targeting ATR and JNK pathways , and appears as a structural component in patents covering therapeutic agents for proliferative diseases [1]. The compound is commercially available as an off-white to white solid with a melting point of 298–300 °C (decomposition), requiring storage under inert gas at 2–8 °C .

Why 5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one (99898-84-7) Cannot Be Replaced by Unsubstituted or Alternative Halogenated Pyrazolopyrimidine Analogs


Generic substitution among pyrazolo[1,5-a]pyrimidin-7-one analogs is precluded by the critical functional role of the 5-chloro substituent in this specific scaffold. The 5-position chloro group serves as an essential synthetic handle for downstream derivatization via nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, a feature absent in unsubstituted pyrazolo[1,5-a]pyrimidin-7(4H)-one cores [1]. While alternative halogenated analogs (5-bromo, 5-iodo) may share reactivity profiles, the chloro substituent provides a distinct balance of leaving-group aptitude and stability that influences both synthetic yield (reported up to 99% for hydrolysis from 5,7-dichloro precursors) and biological target engagement, as evidenced by ATR and JNK1 kinase inhibition data [2]. Furthermore, the 7-keto tautomeric form (7(1H)-one) confers specific hydrogen-bonding capacity distinct from 7-amino derivatives, directly impacting molecular recognition in kinase binding pockets [2].

5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one (99898-84-7): Quantitative Differentiation Evidence Against Closest Analogs and In-Class Comparators


5-Chloro Substituent Enables Downstream Derivatization: Comparative Synthetic Utility Versus Unsubstituted Pyrazolopyrimidin-7-one Core

The 5-chloro substituent in 5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one provides a critical reactive site for nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions, enabling modular introduction of diverse pharmacophores at the 5-position. This reactive handle is entirely absent in the unsubstituted pyrazolo[1,5-a]pyrimidin-7(4H)-one core scaffold, which lacks any halogen substituent and therefore offers no comparable derivatization capacity at the 5-position. Patent disclosures explicitly identify the 5-chloro and 3-hydrogen positions of this compound as sites for introducing distinct structural fragments to synthesize diverse bioactive molecules, including PI3K inhibitors (Novartis) and CRF antagonists (Neurocrine Biosciences) [1].

Synthetic chemistry Medicinal chemistry Scaffold derivatization

Synthetic Accessibility from 5,7-Dichloro Precursor: 99% Hydrolysis Yield Supports Reliable Intermediate-Scale Preparation

5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one can be prepared from 5,7-dichloropyrazolo[1,5-a]pyrimidine (CAS 57489-77-7) via regioselective hydrolysis of the 7-chloro substituent. A patent-described procedure suspends 1 g of 5,7-dichloropyrazolo[1,5-a]pyrimidine in 25 mL of 1 N aqueous NaOH, heats to 90 °C for 0.5 h, followed by acidification to pH 2 with 1 N HCl, yielding 0.9 g (99% yield) of the target compound after filtration . This high-yielding, one-step hydrolysis contrasts with the more complex multi-step sequences required for alternative 5-halogenated derivatives that lack the 7-keto tautomeric stabilization, and provides a robust entry point for laboratory-scale synthesis without requiring specialized equipment or hazardous reagents beyond standard aqueous base/acid workup.

Synthetic methodology Process chemistry Intermediate procurement

Kinase Inhibition Profile: Pyrazolopyrimidine Scaffold with 5-Chloro-7-oxo Substitution Pattern Demonstrates Multi-Kinase Activity Window

The pyrazolopyrimidine scaffold bearing a 5-chloro-7-oxo substitution pattern has been evaluated for kinase inhibitory activity across multiple targets. BindingDB data for a pyrazolopyrimidine derivative incorporating the core 5-chloro-7-oxo pharmacophore reports an ATR kinase IC₅₀ of 14 nM in human HT29 cells (60 min incubation, Hoechst 33258 staining-based assay) [1], and an ATR IC₅₀ of 13.8 nM in a separate assay measuring DNA damage response pathway engagement [1]. For JNK1, a related scaffold bearing the same core substitution pattern shows an IC₅₀ of 2.18 µM in rat H9c2 cells, measured by inhibition of anisomycin-induced c-Jun phosphorylation after 30 min [2]. This multi-kinase activity profile (nanomolar ATR inhibition with micromolar JNK1 inhibition) provides a defined activity window that enables researchers to prioritize this scaffold for ATR-focused programs while anticipating potential off-target JNK effects.

Kinase inhibition ATR inhibitor JNK inhibitor Cancer research

5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one (99898-84-7): Validated Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: ATR Kinase Inhibitor Lead Generation and Scaffold Optimization

This compound serves as a core scaffold for developing ATR kinase inhibitors targeting the DNA damage response pathway in oncology. The pyrazolopyrimidine core with 5-chloro-7-oxo substitution has demonstrated ATR IC₅₀ values in the 14 nM range in cellular assays [1]. Researchers can use 5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one as a starting point for parallel library synthesis, exploiting the 5-chloro position for SNAr diversification while monitoring JNK1 counter-screening (baseline ~2.18 µM) to optimize selectivity [2].

Synthetic Methodology: Modular Derivatization via C5 Nucleophilic Aromatic Substitution

The 5-chloro substituent provides a reactive handle for SNAr reactions with primary/secondary amines, alkoxides, and thiols. This enables systematic exploration of C5-substituted pyrazolopyrimidin-7-one libraries. Patent disclosures cite this exact scaffold for constructing PI3K and CRF antagonist candidates through iterative C5 and C3 diversification [3]. Researchers requiring a derivatizable core should select this 5-chloro variant over unsubstituted pyrazolo[1,5-a]pyrimidin-7(4H)-one, which lacks any C5 functionalization capacity.

Process Chemistry: In-House Preparation from Commercially Available 5,7-Dichloropyrazolo[1,5-a]pyrimidine

Laboratories requiring multi-gram quantities can prepare this compound internally using the established hydrolysis protocol: suspend 5,7-dichloropyrazolo[1,5-a]pyrimidine (CAS 57489-77-7) in 1 N aqueous NaOH, heat at 90 °C for 0.5 h, acidify to pH 2, and isolate by filtration . The reported 99% yield (0.9 g product from 1.0 g precursor) makes this a cost-effective alternative to commercial procurement, particularly for research groups requiring custom-scale batches or seeking to reduce lead time for scaffold derivatization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.